molecular formula C10H12ClNS B14009710 2-(4-Chlorophenyl)-1,3-thiazinane CAS No. 3592-68-5

2-(4-Chlorophenyl)-1,3-thiazinane

Cat. No.: B14009710
CAS No.: 3592-68-5
M. Wt: 213.73 g/mol
InChI Key: QTUGKOYWNCJYIX-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,3-thiazinane is a heterocyclic compound that contains a thiazine ring with a 4-chlorophenyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1,3-thiazinane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with a thioamide in the presence of a cyclizing agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product, such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1,3-thiazinane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenyl)-1,3-thiazinane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1,3-thiazinane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-1,3-thiazinane is unique due to its specific combination of a thiazine ring and a 4-chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

3592-68-5

Molecular Formula

C10H12ClNS

Molecular Weight

213.73 g/mol

IUPAC Name

2-(4-chlorophenyl)-1,3-thiazinane

InChI

InChI=1S/C10H12ClNS/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10,12H,1,6-7H2

InChI Key

QTUGKOYWNCJYIX-UHFFFAOYSA-N

Canonical SMILES

C1CNC(SC1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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